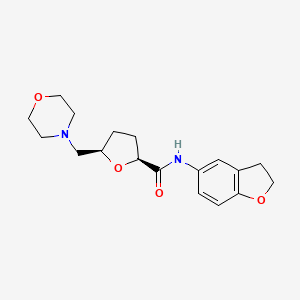![molecular formula C19H20N4O2 B7345692 N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B7345692.png)
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide, also known as OPB-31121, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on various biological pathways, making it a promising candidate for further research and development.
Mécanisme D'action
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide exerts its effects by inhibiting the activity of a protein called bromodomain and extra-terminal domain (BET) proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammatory diseases. By inhibiting BET proteins, this compound can modulate gene expression and affect various biological pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of cell cycle arrest, and modulation of gene expression. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide is its specificity for BET proteins, making it a useful tool for studying the role of BET proteins in various diseases. However, the limitations of this compound include its low solubility and poor pharmacokinetic properties, which can make it challenging to use in vivo.
Orientations Futures
There are several future directions for research on N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of more potent and selective BET inhibitors based on the structure of this compound.
3. Investigation of the potential therapeutic applications of this compound in other diseases, such as neurological disorders and metabolic diseases.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
5. Investigation of the mechanisms underlying the anti-inflammatory effects of this compound.
Conclusion:
This compound is a promising small molecule inhibitor with significant potential for therapeutic applications in various fields. Its specificity for BET proteins makes it a useful tool for studying the role of BET proteins in various diseases, and its anti-inflammatory effects make it a potential candidate for the treatment of inflammatory diseases. However, further research is needed to optimize its synthesis method, develop more potent and selective BET inhibitors, and evaluate its safety and efficacy in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide involves several steps, including the reaction of pyrazole and 4-bromo-1-fluorobenzene, followed by the addition of oxolane-2-carboxylic acid and pyrrole-1-carboxylic acid. The resulting compound is then purified to obtain the final product. This method has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and autoimmune diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(15-5-7-17(8-6-15)22-9-1-2-10-22)21-16-12-20-23(13-16)14-18-4-3-11-25-18/h1-2,5-10,12-13,18H,3-4,11,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKVFUULMRLHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,7aS)-N-(3,5-difluorophenyl)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B7345615.png)
![1-(2-chlorophenyl)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7345619.png)
![(2R)-1-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7345622.png)
![1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea](/img/structure/B7345633.png)
![(3aR,6aS)-N-(2-methoxy-4-methylphenyl)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrole-5-carboxamide](/img/structure/B7345653.png)
![1-(2,6-difluorophenyl)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7345664.png)

![1-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-thieno[3,2-d][1,3]thiazol-2-ylurea](/img/structure/B7345679.png)
![(1R,2R)-2-methoxy-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopropane-1-carboxamide](/img/structure/B7345682.png)
![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea](/img/structure/B7345686.png)
![1-[(3-Hydroxy-1-phenylcyclobutyl)methyl]-3-(1-propylpyrazol-4-yl)urea](/img/structure/B7345695.png)
![(3aR,6aS)-N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7345698.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-methylindol-6-yl)urea](/img/structure/B7345699.png)
![(2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide](/img/structure/B7345706.png)